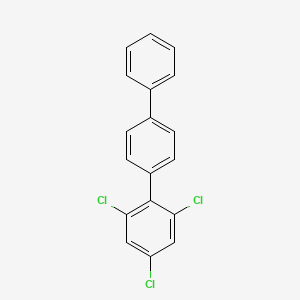

1,3,5-trichloro-2-(4-phenylphenyl)benzene

Description

Properties

IUPAC Name |

1,3,5-trichloro-2-(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl3/c19-15-10-16(20)18(17(21)11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXACBKNRDMUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205948 | |

| Record name | 1,1':4',1''-Terphenyl, 2,4,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57346-61-9 | |

| Record name | 1,1':4',1''-Terphenyl, 2,4,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057346619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':4',1''-Terphenyl, 2,4,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,3,5 Trichloro 2 4 Phenylphenyl Benzene

The synthesis of the title compound, 1,3,5-trichloro-2-(4-phenylphenyl)benzene, can be achieved through several strategic pathways. The most prominent methods involve either building the biphenyl (B1667301) moiety onto a pre-existing trichlorinated benzene (B151609) ring or by direct chlorination of the biphenyl precursor.

A modern and highly effective method for synthesizing this molecule is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This approach involves the palladium-catalyzed coupling of 1,3,5-trichlorobenzene (B151690) with 4-phenylphenyl boronic acid. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate (K₂CO₃). The process is generally carried out in a mixed solvent system, for instance, toluene (B28343) and water, at elevated temperatures ranging from 80 to 110°C. This method is favored for its high regioselectivity, tolerance of various functional groups, and generally good yields. tcichemicals.com

Alternatively, a more classical approach involves the direct electrophilic chlorination of a 2-(4-phenylphenyl)benzene precursor. This reaction utilizes chlorine gas (Cl₂) with a Lewis acid catalyst, commonly iron(III) chloride (FeCl₃), in an inert solvent. A significant challenge with this method is controlling the regioselectivity to achieve the desired 1,3,5-trichloro substitution pattern while avoiding the formation of other isomers or over-chlorinated products. Careful management of reaction stoichiometry and temperature is crucial for the success of this pathway.

| Method | Starting Materials | Key Reagents & Catalysts | Typical Conditions | Advantages |

|---|---|---|---|---|

| Suzuki Coupling | 1,3,5-Trichlorobenzene, 4-Phenylphenyl boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water, 80-110°C | High regioselectivity, good yields, mild conditions. |

| Direct Chlorination | 2-(4-phenylphenyl)benzene | Cl₂, FeCl₃ | Inert solvent (e.g., CCl₄), reflux | Utilizes readily available chlorinating agents. |

Derivatization Reactions of the 1,3,5 Trichloro 2 4 Phenylphenyl Benzene Framework

Nucleophilic Aromatic Substitution at Chlorinated Sites

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of this compound. This reaction class proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile first attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of multiple electron-withdrawing chloro substituents on the ring helps to stabilize this negatively charged intermediate, facilitating the reaction. libretexts.org In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org The steric bulk of the 4-phenylphenyl group at the 2-position can be expected to influence the regioselectivity of the substitution, potentially favoring attack at the less hindered C-5 position.

Amination Reactions and Derivatives

The chlorine atoms of this compound can be displaced by various nitrogen-based nucleophiles in amination reactions. For example, reacting the compound with ammonia (B1221849) or primary/secondary amines can yield the corresponding amino-substituted derivatives. Drawing parallels with the amination of analogous compounds like 1,3,5-trichloro-2,4,6-trinitrobenzene, these reactions would likely require conditions such as high temperatures (e.g., 150–200°C) and an excess of the amine nucleophile, potentially in a sealed vessel to maintain pressure.

The degree of substitution (mono-, di-, or tri-amination) can be controlled by modulating the reaction stoichiometry and conditions. Steric hindrance from the large biphenyl (B1667301) substituent and the remaining chlorine atoms would likely make subsequent substitutions progressively more difficult.

| Nucleophile | Potential Product(s) | Plausible Conditions | Notes |

|---|---|---|---|

| Ammonia (NH₃) | Amino-dichloro-, diamino-chloro-, and triamino-derivatives | Excess NH₃, 150-200°C, high pressure | Steric hindrance may affect yield and degree of substitution. |

| Primary Amine (R-NH₂) | N-Alkyl/Aryl substituted amino derivatives | Excess amine, polar aprotic solvent (e.g., DMSO), heat | Product structure depends on stoichiometry and steric factors. |

| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl substituted amino derivatives | Excess amine, polar aprotic solvent (e.g., DMSO), heat | Increased steric bulk of the nucleophile may favor mono-substitution. |

Etherification and Related Substitution Processes

Ether linkages can be introduced onto the this compound scaffold through SNAr reactions with oxygen-based nucleophiles. Alkoxides (such as sodium methoxide (B1231860) or ethoxide) or phenoxides can be used to displace the chlorine atoms, forming aryl ether derivatives. libretexts.org These reactions are typically conducted by heating the substrate with the corresponding alcohol in the presence of a strong base, or with a pre-formed alkali metal alkoxide/phenoxide in a suitable solvent like DMF or DMSO.

The reactivity follows the general principles of SNAr, where the stability of the Meisenheimer intermediate is key. libretexts.org Similar to amination, the substitution pattern can be influenced by reaction conditions and the steric environment of the chlorinated carbon atoms. The formation of 1,3,5-trichloro-2-methoxy-benzene from related precursors demonstrates the viability of such ether structures. nih.govnist.gov

| Nucleophile | Potential Product(s) | Plausible Conditions | Notes |

|---|---|---|---|

| Sodium Methoxide (NaOCH₃) | Methoxy-dichloro-, dimethoxy-chloro-, and trimethoxy-derivatives | Methanol (B129727) (solvent), heat | Regioselectivity influenced by sterics. |

| Sodium Phenoxide (NaOPh) | Phenoxy-dichloro-, diphenoxy-chloro-, and triphenoxy-derivatives | Polar aprotic solvent (e.g., DMF), heat | Bulky nucleophile may lead to selective mono-substitution at the C-5 position. |

| Sodium Hydroxide (NaOH) | Hydroxy-dichloro-, dihydroxy-chloro-, and trihydroxy-derivatives (phenols) | Water/DMSO, heat, high pressure | Analogous to the synthesis of phenols from activated aryl halides. libretexts.org |

Advanced Spectroscopic Characterization of 1,3,5 Trichloro 2 4 Phenylphenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the structural arrangement of 1,3,5-trichloro-2-(4-phenylphenyl)benzene can be pieced together.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the terminal, unsubstituted phenyl group are expected to appear as a multiplet, integrating to five protons. The two protons on the central, trichlorinated benzene (B151609) ring are chemically equivalent due to the molecule's symmetry and would likely present as a singlet, integrating to two protons. The protons on the middle phenyl ring of the biphenyl (B1667301) moiety will show characteristic ortho, meta, and para couplings, appearing as distinct multiplets.

Based on data from structurally similar compounds like 1,3,5-triphenylbenzene (B1329565) and other substituted triarylbenzenes, the following proton chemical shifts can be predicted. rsc.orgresearchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4', H-6' (trichlorophenyl ring) | ~7.5 - 7.7 | s | 2H |

| H-2'', H-6'' (biphenyl moiety) | ~7.6 - 7.8 | d | 2H |

| H-3'', H-5'' (biphenyl moiety) | ~7.4 - 7.6 | t | 2H |

| H-4'' (biphenyl moiety) | ~7.3 - 7.5 | t | 1H |

| H-2''', H-3''', H-4''', H-5''', H-6''' (terminal phenyl) | ~7.3 - 7.7 | m | 5H |

This is an interactive data table. Predictions are based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Due to the varied chemical environments, a distinct signal is expected for each unique carbon atom. The spectrum for this compound would be characterized by a number of signals in the aromatic region (typically 120-150 ppm). The carbons bearing chlorine atoms will be significantly influenced by the electronegativity of the halogen, affecting their chemical shifts.

Drawing parallels with the known spectra of 1,3,5-trichlorobenzene (B151690) and substituted biphenyls, the predicted chemical shifts for the carbon atoms are detailed below. chemicalbook.comspectrabase.com The presence of quaternary carbons, those bonded to other carbons and not to hydrogen, will also be a key feature of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-3, C-5 (trichlorophenyl ring) | ~134 - 136 |

| C-2 (trichlorophenyl ring) | ~138 - 140 |

| C-4, C-6 (trichlorophenyl ring) | ~128 - 130 |

| C-1' (biphenyl moiety) | ~140 - 142 |

| C-2', C-6' (biphenyl moiety) | ~129 - 131 |

| C-3', C-5' (biphenyl moiety) | ~127 - 129 |

| C-4' (biphenyl moiety) | ~141 - 143 |

| C-1'' (terminal phenyl) | ~139 - 141 |

| C-2'', C-6'' (terminal phenyl) | ~127 - 129 |

| C-3'', C-5'' (terminal phenyl) | ~128 - 130 |

| C-4'' (terminal phenyl) | ~127 - 129 |

This is an interactive data table. Predictions are based on analogous compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of semi-volatile compounds like polychlorinated terphenyls. researchgate.net In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI).

The resulting mass spectrum would display a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The fragmentation pattern, which results from the breakdown of the molecular ion, provides a "fingerprint" that can be used for structural confirmation. Common fragmentation pathways for aromatic compounds involve the loss of substituents and the cleavage of phenyl-phenyl bonds. docbrown.infofluorine1.ru

| Ion | m/z (mass-to-charge ratio) | Description |

| [C₁₈H₁₁Cl₃]⁺ | 332, 334, 336 | Molecular ion cluster |

| [C₁₈H₁₀Cl₂]⁺ | 297, 299, 301 | Loss of a chlorine atom |

| [C₁₂H₈Cl₃]⁺ | 257, 259, 261 | Cleavage of a phenyl group |

| [C₁₂H₇Cl₂]⁺ | 222, 224, 226 | Loss of a phenyl and a chlorine atom |

| [C₆H₅]⁺ | 77 | Phenyl cation |

This is an interactive data table. The m/z values represent the most abundant isotopes in each cluster.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally confirmed. For this compound (C₁₈H₁₁Cl₃), the theoretical monoisotopic mass is 331.992633 Da. nih.gov An HRMS measurement that matches this value would provide strong evidence for the proposed structure. This technique is particularly crucial in distinguishing between isomers and compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the structural arrangement of this compound. The vibrational modes of the molecule are expected to be a complex superposition of the vibrations from the 1,3,5-trichlorobenzene and the 4-phenylphenyl (biphenyl) moieties, with perturbations arising from their covalent linkage and steric interactions.

The FTIR spectrum of this compound is anticipated to be rich in information, detailing the various stretching and bending vibrations within the molecule. The primary absorption bands can be assigned to the vibrations of the aromatic rings and the carbon-chlorine bonds.

The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The FTIR spectrum of 2,4,6-trichloroaniline, a related compound, shows aromatic C-H stretching at 3090 cm⁻¹, providing a reasonable estimate for the target molecule. niscpr.res.in The C-C stretching vibrations within the benzene and biphenyl rings typically occur in the 1600-1400 cm⁻¹ range. For biphenyl, these are observed as distinct peaks. researchgate.net The presence of chlorine substituents on one of the rings will influence the position and intensity of these bands.

The most prominent features related to the substituents are the C-Cl stretching vibrations. In chlorinated benzenes, these bands are typically strong and found in the 1100-800 cm⁻¹ region. For 1,3,5-trichlorobenzene, a significant band is observed at 858 cm⁻¹ which is attributed to C-Cl stretching. niscpr.res.in The out-of-plane C-H bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ range, their exact position being indicative of the substitution pattern on the aromatic rings.

A summary of the expected FTIR absorption bands is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-Cl Stretch | 1100 - 800 | Strong |

| In-plane C-H Bend | 1300 - 1000 | Medium |

| Out-of-plane C-H Bend | 900 - 675 | Strong |

Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings. The Raman spectrum of this compound is expected to be dominated by the vibrations of the biphenyl and trichlorobenzene skeletons.

For polychlorinated biphenyls (PCBs), characteristic Raman peaks have been identified around 1590, 1290, 1240, 1030, and 1000 cm⁻¹. nih.gov These peaks are associated with the stretching and breathing modes of the biphenyl structure. The intense band around 1590 cm⁻¹ is attributable to the C=C stretching vibrations in the phenyl rings. The ring breathing vibrations, which are particularly strong in the Raman spectra of aromatic compounds, are expected in the 1000-1100 cm⁻¹ region.

The C-Cl stretching vibrations are also Raman active and would appear in a similar region as in the FTIR spectrum. Theoretical studies on PCBs have shown that the vibrational modes and their corresponding Raman shifts are sensitive to the number and position of chlorine atoms. nih.gov Therefore, the Raman spectrum of this compound will be unique to its specific substitution pattern.

The table below summarizes the anticipated Raman shifts for the key vibrational modes.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C=C Stretch | ~1590 | Strong |

| Biphenyl Bridge Stretch | ~1290 | Medium |

| Ring Breathing (Trichlorobenzene) | ~1000 | Strong |

| Ring Breathing (Biphenyl) | ~1030 | Strong |

| C-Cl Stretch | 1100 - 800 | Medium |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and Electron Spin Resonance (ESR) for radical species, provides information about the electronic transitions and the presence of unpaired electrons in the molecule.

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the aromatic systems. Benzene itself exhibits a broad absorption band around 254 nm. libretexts.org For biphenyl, the conjugation between the two phenyl rings leads to a red-shift of this band to around 250 nm with a significantly higher molar absorptivity. nist.gov

The presence of chlorine atoms as substituents on one of the benzene rings will further influence the absorption spectrum. Halogen substituents typically cause a bathochromic (red) shift of the π → π* transitions. Therefore, it is anticipated that the main absorption bands for this compound will be shifted to longer wavelengths compared to unsubstituted biphenyl. The steric hindrance between the biphenyl group and the ortho-chlorine atoms may cause a twisting of the phenyl rings relative to each other, which can affect the extent of π-conjugation and thus the position and intensity of the absorption bands.

The expected UV-Vis absorption data is summarized in the table below.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (Biphenyl-like) | 250 - 280 | High |

| π → π* (Benzene-like) | 260 - 290 | Moderate |

Electron Spin Resonance (ESR) spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as radicals. In its ground state, this compound is a closed-shell molecule and would not produce an ESR signal. However, radical species could potentially be generated through processes such as chemical oxidation, reduction, or photolysis.

If a radical cation of this compound were to be formed, the unpaired electron would be delocalized over the π-system of the biphenyl and trichlorobenzene rings. The ESR spectrum would exhibit a complex hyperfine splitting pattern due to the coupling of the unpaired electron with the magnetic nuclei in the molecule, primarily the protons (¹H) and potentially the chlorine isotopes (³⁵Cl and ³⁷Cl). The g-value would be expected to be close to that of a free electron (approximately 2.0023) but slightly shifted due to spin-orbit coupling introduced by the chlorine atoms. The analysis of the hyperfine coupling constants would provide detailed information about the distribution of the unpaired electron density within the radical.

The table below outlines the expected ESR parameters for a hypothetical radical cation of the compound.

| Parameter | Expected Value / Characteristics |

| g-value | ~2.003 |

| Hyperfine Coupling | Complex pattern from coupling with ¹H and Cl nuclei |

| Linewidth | Dependent on solvent and temperature |

Crystallographic Analysis and Solid State Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD)

A future SCXRD study of 1,3,5-trichloro-2-(4-phenylphenyl)benzene would be invaluable for providing definitive, high-resolution information about its solid-state structure.

Determination of Precise Molecular Geometry and Conformation

The primary output of an SCXRD experiment would be the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. Of particular interest would be the dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety and the dihedral angle between the plane of the trichlorinated benzene (B151609) ring and the adjacent phenyl ring. In other polychlorinated biphenyls, non-planar conformations are common, with observed twists of around 30 degrees between the phenyl rings. nih.gov The steric hindrance introduced by the three chlorine atoms on one ring and the bulky phenyl substituent at the 2-position would likely enforce a significant twist, preventing a planar conformation.

A hypothetical data table for key geometric parameters that could be determined is presented below.

| Parameter | Expected Value/Range | Significance |

| C-C bond lengths (aromatic) | ~1.38 - 1.41 Å | Confirms aromatic character. |

| C-Cl bond lengths | ~1.72 - 1.75 Å | Typical for chlorinated benzenes. |

| C-C bond length (inter-ring) | ~1.48 - 1.51 Å | Indicates the single bond character between the rings. |

| Dihedral Angle (biphenyl) | 20° - 50° | Quantifies the twist between the two phenyl rings of the biphenyl group. |

| Dihedral Angle (core-phenyl) | > 45° | Measures the twist between the trichlorobenzene core and the biphenyl substituent. |

Crystal Polymorphism and Phase Behavior

Many organic molecules can crystallize in multiple forms, a phenomenon known as polymorphism. Each polymorph, having a different crystal structure, can exhibit distinct physical properties.

Identification and Characterization of Polymorphic Forms

Currently, there is no information on whether this compound exhibits polymorphism. A systematic screening for polymorphs, involving crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate), would be the first step. Each potential new form would require characterization by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm its unique identity and thermal properties.

A hypothetical table summarizing data for potential polymorphs is shown below.

| Polymorph | Crystal System | Space Group | Melting Point (°C) | Notes |

| Form I | Monoclinic | P2₁/c | (Not Determined) | Hypothetical stable form. |

| Form II | Orthorhombic | Pbca | (Not Determined) | Hypothetical metastable form. |

Analysis of Phase Transformation Mechanisms

Should multiple polymorphs be discovered, studying the transitions between them would be the next logical step. This involves determining the thermodynamic relationships between the forms (i.e., which form is more stable at a given temperature and pressure) and the kinetics of their interconversion. Techniques such as variable-temperature PXRD and hot-stage microscopy would be employed to observe these transformations directly.

Computational Crystallography and Surface Analysis

Computational methods are invaluable tools in modern crystallography, offering deep insights into the intermolecular interactions that govern the packing of molecules in a crystalline solid. These techniques allow for the quantification and visualization of non-covalent contacts, which are crucial for understanding and predicting the physical properties of molecular materials.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method used to partition crystal space into molecular volumes, providing a visual and quantitative representation of intermolecular interactions. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contact. The dnorm function combines the distances from a point on the surface to the nearest nucleus inside the surface (di) and outside the surface (de), normalized by the van der Waals radii of the respective atoms.

For a hypothetical crystal structure of this compound, one would expect to observe various types of intermolecular contacts involving the chlorine and hydrogen atoms, as well as the aromatic rings. Close contacts, indicated by red regions on the dnorm map, would highlight potential hydrogen bonds (e.g., C-H···Cl or C-H···π) and halogen bonds (e.g., Cl···Cl or Cl···π). The analysis of related chlorinated aromatic compounds often reveals a complex interplay of these interactions in the crystal packing. nih.govresearchgate.netmdpi.comkayseri.edu.trnih.gov

Two-Dimensional Fingerprint Plots for Interaction Quantification

Distinctive patterns in the fingerprint plot correspond to specific types of interactions. For instance, sharp spikes often denote strong, directional interactions like hydrogen bonds, while more diffuse features can represent van der Waals forces or π-π stacking. researchgate.netmdpi.comkayseri.edu.trnih.gov

For this compound, a detailed fingerprint plot analysis would allow for the deconvolution of the various close contacts. One could determine the percentage contribution of H···H, C···H, Cl···H, Cl···Cl, and C···C contacts to the total Hirshfeld surface area. In many organic molecules, H···H contacts constitute a significant portion of the surface, reflecting the prevalence of van der Waals interactions. kayseri.edu.trnih.gov The presence of the biphenyl moiety and the trichlorinated benzene ring would likely lead to significant contributions from C···H and Cl···H contacts, as well as potential π-π stacking interactions between the aromatic rings.

A hypothetical breakdown of intermolecular contacts for this compound is presented in the interactive table below, based on analyses of structurally similar molecules.

| Intermolecular Contact Type | Hypothetical Percentage Contribution |

| H···H | 40-50% |

| C···H / H···C | 20-30% |

| Cl···H / H···Cl | 10-20% |

| Cl···Cl | 1-5% |

| C···C (π-π stacking) | 5-10% |

This table is for illustrative purposes only and is not based on experimental data for the target compound.

Lattice Energy Calculations for Polymorph Stability

Lattice energy is a fundamental property that quantifies the stability of a crystal lattice. It is defined as the energy released when gaseous ions or molecules come together to form a crystalline solid. Computational methods, particularly those based on atom-atom potentials or more sophisticated quantum mechanical calculations, can be used to estimate the lattice energy.

These calculations are especially important in the study of polymorphism, where a compound can crystallize into multiple different crystal structures (polymorphs) with distinct physical properties. By calculating the lattice energies of different potential polymorphs, one can predict their relative thermodynamic stabilities.

In the absence of a known crystal structure for this compound, it is not possible to perform lattice energy calculations. However, if polymorphs were to be discovered, this analysis would be critical. The calculations would involve summing the interaction energies (electrostatic, dispersion, and repulsion) between a central molecule and all surrounding molecules in the crystal lattice. The polymorph with the most negative lattice energy would be predicted to be the most stable at 0 K.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Quantum Chemical Properties

Quantum chemical calculations are essential tools for understanding the intrinsic electronic characteristics of a molecule. For 1,3,5-trichloro-2-(4-phenylphenyl)benzene, these methods can elucidate how the interplay between the electron-withdrawing chlorine atoms and the extended π-electron system of the biphenyl (B1667301) moiety governs its reactivity and potential interactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the biphenyl backbone, which is the most electron-rich part of the molecule. The LUMO, conversely, would likely be distributed across the aromatic rings with significant contributions from the carbon-chlorine (C-Cl) antibonding orbitals. The presence of the electronegative chlorine atoms tends to lower both HOMO and LUMO energy levels compared to unsubstituted biphenyl. Quantum chemical studies on various benzene (B151609) derivatives have shown that halogen substituents influence these energy levels. scispace.com The precise energy gap would determine the molecule's kinetic stability and the energy required for electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Property | Expected Characteristics for this compound |

|---|---|

| HOMO Energy | Relatively low energy level, with electron density concentrated on the biphenyl π-system. |

| LUMO Energy | Low energy level, with electron density distributed across the aromatic rings and C-Cl antibonding orbitals. |

| HOMO-LUMO Gap (ΔE) | A moderate to large gap is anticipated, suggesting significant chemical stability. This value is critical for assessing reactivity. |

Note: This table is for illustrative purposes. Actual values would require specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP illustrates regions of positive and negative electrostatic potential on the electron density surface.

In this compound, the regions of negative potential (typically colored red or yellow) are expected to be located around the electronegative chlorine atoms due to their high electron density. The π-electron clouds of the two aromatic rings would also exhibit negative potential. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms. A particularly important feature for chlorinated aromatics is the potential for a region of positive electrostatic potential on the chlorine atom along the extension of the C-Cl bond, known as a σ-hole. nih.gov This positive region is crucial for forming halogen bonds.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Around Chlorine Atoms | Negative (lone pair regions) and Positive (σ-hole) | Susceptible to electrophilic attack at lone pairs; can act as a halogen bond donor via the σ-hole. |

| Aromatic Ring Faces | Negative (π-electron cloud) | Site for interactions with cations (cation-π) and electrophiles. |

| Around Hydrogen Atoms | Positive | Potential sites for interaction with nucleophiles. |

Note: This table describes predicted regions based on general principles of molecular electrostatics.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. It is particularly useful for quantifying delocalization effects and charge transfer interactions between "donor" (filled) and "acceptor" (unfilled) orbitals.

Intermolecular and Non-Covalent Interactions

The non-covalent interactions that this compound can engage in are critical for understanding its behavior in condensed phases and its potential interactions in biological systems. These weak forces, though individually small, collectively determine the molecule's macroscopic properties.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the aforementioned σ-hole, an electron-deficient region on the halogen atom opposite the covalent bond. nih.gov

The three chlorine atoms in this compound can potentially act as halogen bond donors. Theoretical studies on PCBs have shown that chlorine atoms can form halogen bonds, although these are generally weaker than those formed by bromine or iodine. nih.gov The strength of these interactions depends on the degree of chlorination and the position of the halogen. nih.gov The chlorine atoms at the 1, 3, and 5 positions of the substituted ring are well-positioned to interact with electron donors such as lone pairs on oxygen or nitrogen atoms, or even the π-electron clouds of other aromatic systems.

Table 3: Potential Halogen Bonding Characteristics

| Interaction Type | Donor | Acceptor | Expected Strength |

|---|---|---|---|

| Cl···O/N | Chlorine atom (σ-hole) | Lone pair of O or N atom | Weak to moderate |

| Cl···π | Chlorine atom (σ-hole) | π-electron system of an aromatic ring | Weak |

Note: The strength of halogen bonds is context-dependent and influenced by the surrounding chemical environment.

The presence of two phenyl rings in the molecular structure makes it a candidate for engaging in π-stacking interactions. These interactions occur between aromatic rings and are fundamental to the structure of many biological systems and materials. However, as noted, the ortho-substitution in this compound likely induces a significant dihedral angle between the two rings. clu-in.org This non-planarity would hinder face-to-face π-stacking and may favor edge-to-face or offset stacking arrangements.

The electron-rich nature of the benzene rings' π-systems also allows for favorable cation-π interactions. In this type of interaction, a positive ion is attracted to the negative electrostatic potential of the aromatic π-cloud. The chlorinated ring, being more electron-poor due to the inductive effect of the chlorine atoms, would engage in weaker cation-π interactions compared to the unsubstituted phenyl ring.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analyses

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are powerful computational tools for visualizing and characterizing weak, non-covalent interactions within a molecule and between molecules. For this compound, these analyses can reveal intramolecular interactions that influence its conformational stability and intermolecular interactions that govern its behavior in condensed phases.

The RDG is a function of the electron density and its first derivative, which helps in identifying regions of non-covalent interactions. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density can distinguish between different types of interactions such as van der Waals forces, hydrogen bonds, and steric clashes.

Table 1: Hypothetical Non-Covalent Interactions in this compound identified by RDG-NCI Analysis

| Interaction Type | Interacting Atoms/Groups | Sign(λ₂)ρ(r) (a.u.) | RDG (a.u.) |

| Halogen Bond | Cl...π (phenyl ring) | -0.015 | 0.45 |

| π-π Stacking | Phenyl ring 1...Phenyl ring 2 | -0.010 | 0.50 |

| Steric Repulsion | H...H (between rings) | +0.020 | 0.60 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers a powerful lens through which to view and understand the intricate details of chemical reactions involving this compound. By modeling the potential energy surface, chemists can predict the most likely pathways for reactions and understand the factors that control reaction rates and product distributions.

The prediction of reactive sites is a fundamental aspect of understanding the chemical behavior of this compound. Molecular electrostatic potential (MEP) maps and Fukui functions are commonly used computational tools for this purpose. The MEP map provides a color-coded representation of the electrostatic potential on the surface of the molecule, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

For this compound, the MEP would likely show negative potential around the chlorine atoms due to their high electronegativity, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms on the phenyl rings would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The π-systems of the phenyl rings can also act as nucleophilic sites.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. Different forms of the Fukui function can be used to predict sites for nucleophilic, electrophilic, and radical attack.

Once potential reaction pathways have been identified, transition state theory can be used to calculate the activation energies and reaction rates. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactants to products. By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be determined.

For a hypothetical nucleophilic aromatic substitution reaction on this compound, computational methods can be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of the leaving group (a chloride ion). The energies of the reactants, transition states, and products can be calculated to construct a reaction energy profile.

The Arrhenius equation can then be used to calculate the rate constant for the reaction at a given temperature, using the calculated activation energy. This allows for the prediction of reaction kinetics without the need for experimental measurements.

Table 2: Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant at 298 K (s⁻¹) |

| Formation of Meisenheimer complex | 15.2 | 1.2 x 10⁻³ |

| Departure of leaving group | 5.8 | 3.4 x 10⁶ |

Advanced Computational Methodologies

The field of computational chemistry is constantly evolving, with new methods and technologies being developed to provide more accurate and efficient ways to study chemical systems.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. DFT calculations can be used to predict a wide range of molecular properties for this compound, including its geometry, vibrational frequencies, electronic structure, and spectroscopic properties.

For example, DFT can be used to calculate the bond lengths, bond angles, and dihedral angles of the molecule, providing a detailed picture of its three-dimensional structure. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and to identify characteristic vibrational modes.

DFT can also be used to calculate the electronic properties of the molecule, such as its ionization potential, electron affinity, and HOMO-LUMO gap. These properties are important for understanding the molecule's reactivity and its potential use in electronic devices.

Table 3: Hypothetical Molecular Properties of this compound Calculated using DFT

| Property | Calculated Value |

| Ionization Potential | 8.5 eV |

| Electron Affinity | 1.2 eV |

| HOMO-LUMO Gap | 4.1 eV |

| Dipole Moment | 1.5 D |

Machine learning (ML) is an emerging tool in computational chemistry that has the potential to revolutionize the way we discover and design new molecules. ML models can be trained on large datasets of chemical information to learn the relationships between molecular structure and properties.

For a compound like this compound, ML models could be developed to predict its properties, such as its toxicity, environmental fate, or potential as a building block for new materials. These models could be trained on data from a variety of sources, including experimental measurements and high-throughput computational screening.

By using ML to explore the vast chemical space of related compounds, it may be possible to identify new molecules with improved properties. For example, an ML model could be used to predict the biological activity of a series of derivatives of this compound, helping to guide the synthesis of new drug candidates. The development of such models represents a significant step forward in the rational design of new chemical entities.

Reactivity, Environmental Transformation, and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 1,3,5-trichloro-2-(4-phenylphenyl)benzene, these pathways are critical in determining its environmental persistence and the nature of its transformation products.

Photolytic Transformation Mechanisms in Various Media

Photolysis, the decomposition of molecules by light, is a significant degradation pathway for PCBs in the environment. The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-chlorine (C-Cl) bonds, resulting in less chlorinated and potentially more or less toxic compounds.

The primary photolytic reaction for PCBs is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process is influenced by the solvent and the presence of photosensitizers. In hydroxylic solvents like methanol (B129727) or isopropanol, the rate of dechlorination is generally faster than in nonpolar solvents. taylorfrancis.com The quantum yield, a measure of the efficiency of a photochemical reaction, for the disappearance of a reactant can be significantly high in certain conditions. For instance, the photodechlorination of Aroclor 1254 in alkaline 2-propanol solution at 254 nm exhibited a high quantum yield. researchgate.net

For this compound, photodechlorination would likely proceed in a stepwise manner, with the removal of one chlorine atom at a time. The position of the chlorine atoms on the biphenyl (B1667301) structure influences the rate of homolysis of the C-Cl bond. researchgate.net Generally, ortho-substituted chlorines are more photolabile due to steric hindrance that affects the planarity of the biphenyl rings. researchgate.net In the case of this compound, the chlorine atoms are at the 1, 3, and 5 positions of one phenyl ring, with the bulky 4-phenylphenyl group at the 2-position. This ortho-substitution pattern suggests a higher potential for photodechlorination compared to some other PCB congeners. The expected primary photoproducts would be dichlorinated and monochlorinated derivatives of 2-(4-phenylphenyl)benzene.

Table 1: Predicted Photodechlorination Products of this compound

| Parent Compound | Predicted Primary Photoproducts |

| This compound | 1,3-dichloro-2-(4-phenylphenyl)benzene |

| 1,5-dichloro-2-(4-phenylphenyl)benzene | |

| 3,5-dichloro-2-(4-phenylphenyl)benzene |

This table is based on the general mechanism of stepwise photodechlorination of PCBs.

Besides dechlorination, photo-induced substitution reactions can occur, where a chlorine atom is replaced by another functional group. For example, in the presence of nucleophiles, photosubstitution can lead to the formation of hydroxylated or other substituted derivatives. taylorfrancis.com While less common than reductive dechlorination, these reactions can contribute to the transformation of this compound, especially in environments rich in nucleophilic species. The specific products would depend on the reaction medium.

Oxidative Degradation under Environmental Conditions

Oxidative degradation, particularly by hydroxyl radicals (•OH), is a key transformation process for PCBs in the atmosphere and in aquatic environments.

In the gas phase, the primary sink for many organic pollutants, including PCBs, is their reaction with photochemically produced hydroxyl radicals. nih.gov The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. For PCBs, the reaction rate constants with •OH radicals are influenced by the degree and position of chlorination. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict these rate constants. One study indicated that polarizability is a key descriptor in determining the reactivity of PCBs with •OH radicals. nih.gov Based on data for various trichlorobiphenyls, the atmospheric half-life can range from a few days to several weeks. For instance, the estimated half-lives for the reaction of hydroxyl radicals with 2,3,4-trichlorobiphenyl (B164850) and 2,2',3-trichlorobiphenyl (B1595473) in the air are estimated to be between 2 and 24.5 days. epa.gov Given the structure of this compound, its atmospheric half-life is expected to be within a similar range, suggesting it is susceptible to long-range atmospheric transport.

The reaction with hydroxyl radicals typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the formation of hydroxylated PCBs (OH-PCBs). nih.gov For this compound, this would lead to the formation of various hydroxylated trichloro-2-(4-phenylphenyl)benzene isomers.

Table 2: Estimated Atmospheric Half-life of Selected Trichlorobiphenyls

| Compound | Estimated Atmospheric Half-life | Reference |

| 2,3,4-Trichlorobiphenyl | 2 - 21 days | epa.gov |

| 2,2',3-Trichlorobiphenyl | 2.5 - 24.5 days | epa.gov |

This table provides context for the likely atmospheric persistence of this compound.

Thermal Transformation and By-product Formation

The thermal decomposition of chlorinated aromatic compounds is a critical consideration, particularly in the context of industrial processes and waste incineration. High-temperature treatment is a common method for the disposal of hazardous chlorinated organic compounds. However, incomplete combustion or thermal transformation under certain conditions can lead to the formation of highly toxic by-products.

For compounds structurally similar to this compound, such as PCBs, thermal decomposition in the presence of oxygen can result in the formation of polychlorinated dibenzofurans (PCDFs) and, to a lesser extent, polychlorinated dibenzo-p-dioxins (PCDDs). The formation of these toxic by-products is highly dependent on the temperature, residence time, and oxygen availability during the thermal process. For instance, the incineration of PCBs is typically carried out at temperatures above 1000°C to ensure complete destruction and minimize the formation of hazardous by-products. nih.gov

The thermal degradation of terphenyls, the parent structure of the phenylphenyl group in the target compound, has been studied, indicating that decomposition rates increase significantly with temperature. iaea.org For this compound, the three chlorine atoms on one of the benzene (B151609) rings and the biphenyl structure suggest that under thermal stress, it would likely exhibit reactivity similar to highly chlorinated PCBs. The potential for the formation of chlorinated dibenzofurans and other toxic by-products during its thermal decomposition is a significant concern.

Table 1: Potential Thermal Transformation By-products of this compound (inferred from related compounds)

| By-product Class | Specific Examples (Inferred) | Conditions Favoring Formation |

| Polychlorinated Dibenzofurans (PCDFs) | Trichlorodibenzofurans, Dichlorodibenzofurans | Incomplete combustion, temperatures between 300°C and 800°C, presence of oxygen |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Trichlorodibenzo-p-dioxins, Dichlorodibenzo-p-dioxins | Less likely than PCDFs from PCBs, but possible at high temperatures with a suitable precursor |

| Lower Chlorinated Terphenyls | Dichloro-(4-phenylphenyl)benzene, Monochloro-(4-phenylphenyl)benzene | Partial dechlorination at elevated temperatures |

| Chlorobenzenes | Trichlorobenzene, Dichlorobenzene | Fragmentation of the biphenyl structure at very high temperatures |

Biotic Transformation Pathways

The biodegradation of chlorinated aromatic hydrocarbons is a key process in their environmental fate. The presence and position of chlorine atoms on the aromatic rings significantly influence the susceptibility of these compounds to microbial attack.

Microbial Degradation Mechanisms and Metabolites

The microbial degradation of highly chlorinated biphenyls, which are structurally analogous to this compound, has been extensively studied. Generally, highly chlorinated PCBs are resistant to aerobic degradation and are more readily transformed under anaerobic conditions through a process called reductive dechlorination. mdpi.comnih.gov In this process, anaerobic microorganisms use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This process typically targets meta and para substituted chlorines first. chemsrc.com

For this compound, with chlorines at the 1, 3, and 5 positions, anaerobic reductive dechlorination would be a likely initial step in its biodegradation. This would lead to the formation of lower chlorinated phenylphenylbenzene congeners. These less chlorinated metabolites are then more susceptible to aerobic degradation.

Aerobic bacteria, such as certain species of Pseudomonas, Burkholderia, and Rhodococcus, can degrade lower chlorinated biphenyls through a cometabolic pathway. chemsrc.com This pathway involves the oxidation of the biphenyl rings to form chlorobenzoic acids, which can then be further metabolized.

Ligninolytic fungi, also known as white-rot fungi, have also shown significant potential in degrading a wide range of persistent organic pollutants, including highly chlorinated PCBs. cuni.czwikipedia.org These fungi secrete non-specific extracellular enzymes that can oxidize these recalcitrant compounds. For instance, Ceriporia sp. has been shown to degrade hexachlorobiphenyl. cuni.cz

Potential Microbial Degradation Pathway for this compound:

Anaerobic Reductive Dechlorination: Initial removal of chlorine atoms by anaerobic bacteria (e.g., Dehalococcoides) to produce di- and monochlorinated (4-phenylphenyl)benzene.

Aerobic Oxidation: The resulting lower chlorinated intermediates are then attacked by aerobic bacteria. The biphenyl structure is oxidized, leading to ring cleavage and the formation of chlorinated benzoic acids.

Fungal Degradation: White-rot fungi (e.g., Pleurotus ostreatus, Irpex lacteus) can also contribute to the degradation, potentially through the formation of hydroxylated intermediates. nih.govcuni.cz

Table 2: Microorganisms Potentially Involved in the Degradation of this compound and its Metabolites

| Microorganism Type | Genus/Species Example | Degradation Pathway | Potential Metabolites |

| Anaerobic Bacteria | Dehalococcoides spp. | Reductive Dechlorination | Dichloro-(4-phenylphenyl)benzene, Monochloro-(4-phenylphenyl)benzene |

| Aerobic Bacteria | Pseudomonas spp., Burkholderia spp. | Aerobic Oxidation (Cometabolism) | Chlorobenzoic acids, Dihydroxylated intermediates |

| White-rot Fungi | Pleurotus ostreatus, Irpex lacteus, Ceriporia sp. | Fungal Oxidation | Hydroxylated phenylphenylbenzenes, Chlorobenzoic acids |

Enzyme-Mediated Biotransformations

The microbial degradation of chlorinated aromatic compounds is facilitated by specific enzymes. The initial steps of aerobic degradation are often catalyzed by dioxygenase enzymes, while fungal degradation involves peroxidases and laccases.

Bacterial Enzymes:

Biphenyl Dioxygenase (BDO): This is a key enzyme in the aerobic degradation of PCBs. It introduces two hydroxyl groups onto the biphenyl rings, initiating the degradation cascade. The specificity of BDOs from different bacterial strains determines which PCB congeners can be degraded.

Catechol Dioxygenases: These enzymes are involved in the cleavage of the aromatic ring of dihydroxylated intermediates, a crucial step in the mineralization of the compound.

Fungal Enzymes:

Laccase: Laccases are multi-copper oxidases produced by white-rot fungi that can oxidize a broad range of phenolic and non-phenolic aromatic compounds. They have been shown to transform hydroxylated PCBs. nih.govcuni.cz The presence of mediators can enhance the range of substrates oxidized by laccases.

Manganese Peroxidase (MnP) and Lignin Peroxidase (LiP): These are heme-containing peroxidases also secreted by white-rot fungi. They have a high redox potential and are capable of oxidizing highly recalcitrant compounds, including various PCBs.

Cytochrome P450 Monooxygenases: These intracellular enzymes in fungi can hydroxylate PCBs, which is often a preliminary step for further degradation by extracellular enzymes. nih.gov

Given the structure of this compound, it is plausible that a consortium of microorganisms employing a variety of these enzymes would be required for its complete degradation.

Table 3: Key Enzymes in the Biotransformation of Chlorinated Aromatic Compounds Relevant to this compound

| Enzyme | Source Organism Type | Catalytic Function | Potential Role in Degradation |

| Biphenyl Dioxygenase (BDO) | Aerobic Bacteria | Dihydroxylation of biphenyl rings | Initial aerobic attack on the phenylphenyl structure |

| Catechol Dioxygenase | Aerobic Bacteria | Aromatic ring cleavage | Mineralization of dihydroxylated intermediates |

| Laccase | White-rot Fungi | Oxidation of phenolic compounds | Transformation of hydroxylated metabolites |

| Manganese Peroxidase (MnP) | White-rot Fungi | Oxidation of phenolic and non-phenolic compounds | Degradation of the parent compound and its metabolites |

| Lignin Peroxidase (LiP) | White-rot Fungi | Oxidation of non-phenolic aromatic compounds | Degradation of the parent compound and its metabolites |

| Cytochrome P450 | Fungi | Hydroxylation | Formation of more biodegradable hydroxylated intermediates |

Applications in Advanced Materials and Chemical Synthesis

Precursor in Polymer Science and Materials Engineering

The rigid and sterically hindered nature of 1,3,5-trichloro-2-(4-phenylphenyl)benzene makes it a compelling monomer for the synthesis of advanced polymers. Its incorporation into a polymer backbone can significantly influence the material's properties, leading to the development of high-performance plastics with tailored characteristics.

Synthesis of High-Performance Polymers with Tunable Properties

The compound this compound can serve as a monomer in the synthesis of polyphenylenes, a class of polymers known for their exceptional thermal and chemical stability. The synthesis of such polymers can be achieved through various polymerization techniques, including Suzuki coupling reactions, which are effective for forming carbon-carbon bonds between aryl groups. nih.govresearchgate.netnih.govresearchgate.net The trichloro-substitution pattern on one of the benzene (B151609) rings offers multiple reaction sites for polymerization, potentially leading to the formation of cross-linked or hyperbranched polymer architectures. This allows for precise control over the final polymer structure and, consequently, its properties.

The bulky biphenyl (B1667301) substituent and the chlorine atoms introduce significant steric hindrance along the polymer chain. This restricted rotation around the polymer backbone results in a rigid structure, which is a key characteristic of high-performance polymers. The ability to control the degree of polymerization and cross-linking by utilizing the reactive chlorine sites enables the tuning of properties such as solubility, processability, and final material performance.

Influence on Thermal and Mechanical Characteristics of Resulting Materials

The incorporation of this compound units into a polymer is expected to have a profound impact on its thermal and mechanical properties. The inherent rigidity of the monomer unit contributes to a high glass transition temperature (Tg) and excellent thermal stability in the resulting polymer. The strong carbon-chlorine and carbon-carbon bonds within the monomer require significant energy to break, translating to high decomposition temperatures.

The presence of the bulky 4-phenylphenyl group restricts chain mobility, which not only enhances thermal stability but also contributes to increased mechanical strength and stiffness. Polymers with such rigid backbones often exhibit high tensile strength and modulus. The chlorine atoms can also enhance flame retardant properties, a desirable characteristic in many advanced material applications. The table below summarizes the expected influence of incorporating this monomer on key polymer properties, based on general principles of polymer science and data from related polyphenylene systems.

| Property | Expected Influence of this compound | Typical Values for High-Performance Polyphenylenes |

| Thermal Stability (Decomposition Temp.) | Increased | > 450 °C |

| Glass Transition Temperature (Tg) | Increased | 200 - 400 °C |

| Mechanical Strength (Tensile Strength) | Increased | 80 - 150 MPa |

| Stiffness (Young's Modulus) | Increased | 3 - 6 GPa |

| Solubility | Potentially decreased due to rigidity | Generally soluble in high-boiling organic solvents |

| Flame Retardancy | Enhanced due to chlorine content | Self-extinguishing properties often observed |

Role in Functional Materials and Devices

The electronic and photophysical properties of chlorinated aromatic compounds suggest that this compound could be a valuable component in the development of functional organic materials and devices.

Exploration in Organic Electronics and Optoelectronic Applications

The extended π-conjugated system of the biphenyl group in this compound suggests its potential for use in organic electronics. While direct research on this specific compound is limited, analogous structures are being explored for applications in organic light-emitting diodes (OLEDs). For instance, derivatives of 1,3,5-triazine, which share a similar trisubstituted aromatic core, have been used as electron transport materials in high-efficiency OLEDs. nih.gov The introduction of chlorine atoms can modify the electronic properties of the molecule, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices.

Furthermore, the rigid and well-defined structure of polymers derived from this monomer could lead to materials with ordered morphologies, which are beneficial for charge mobility. The development of soluble and processable high-performance polymers from this compound could enable their use as host materials or charge transport layers in solution-processed OLEDs and other organic electronic devices.

Investigation of Luminescent Properties in Analogous Chlorinated Aromatic Systems

Studies on polychlorinated biphenyls (PCBs) have shown that these compounds can exhibit luminescence. nih.gov The fluorescence properties of PCBs are influenced by the number and position of chlorine atoms on the biphenyl rings. nih.gov Research has demonstrated that photoactivated luminescence of certain PCB congeners can be enhanced, and the emission spectra can shift based on the planarity of the molecule. nih.gov

By analogy, this compound is expected to possess interesting photophysical properties. The biphenyl moiety is a known fluorophore, and the presence of heavy chlorine atoms can influence the luminescent quantum yield and lifetime through the heavy-atom effect, which can promote intersystem crossing from the singlet excited state to the triplet state. This could make such compounds or polymers derived from them suitable for applications in sensors or as components in phosphorescent OLEDs.

Intermediate in Complex Organic Synthesis

The chemical reactivity of the chlorine atoms in this compound, combined with the stability of its aromatic core, makes it a versatile intermediate in the synthesis of more complex organic molecules. The three chlorine atoms can be selectively substituted through various cross-coupling and nucleophilic substitution reactions, providing a scaffold for the construction of intricate molecular architectures.

Building Block for Novel Polyaromatic Architectures

The rigid and planar nature of the biphenyl group, combined with the potential for forming multiple new bonds at the chlorinated positions, makes this compound an ideal building block for the synthesis of novel polyaromatic architectures. These extended, conjugated systems are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

One of the primary strategies for constructing such architectures is through palladium-catalyzed cross-coupling reactions. The chlorine atoms on the central benzene ring can be sequentially or simultaneously replaced by various aryl or alkynyl groups. For instance, Suzuki-Miyaura coupling reactions with arylboronic acids can lead to the formation of highly substituted, star-shaped molecules. researchgate.netlibretexts.org Similarly, Sonogashira coupling with terminal alkynes can introduce acetylenic linkages, further extending the conjugated system. libretexts.orgorganic-chemistry.orgwikipedia.org

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Reaction Scheme:

this compound + 3 Ar-B(OH)₂ → (Ar)₃-2-(4-phenylphenyl)benzene + 3 HCl

In the presence of a Palladium catalyst and a base.

These reactions can lead to the formation of complex, three-dimensional structures with tailored electronic properties. For example, the intramolecular cyclization of appropriately substituted derivatives could potentially yield larger polycyclic aromatic hydrocarbons (PAHs) like triphenylenes. wikipedia.org Triphenylene derivatives are known for their use in creating materials with high photoluminescence and electroluminescence efficiencies, particularly for blue light applications. wikipedia.org

| Potential Polyaromatic Architecture | Synthetic Strategy | Key Features of Product |

| Star-shaped Oligophenylenes | Suzuki-Miyaura Coupling | High degree of conjugation, potential for self-assembly |

| Aryl-alkynyl Dendrimers | Sonogashira Coupling | Extended π-system, tunable electronic properties |

| Substituted Triphenylenes | Intramolecular Cyclization | High thermal stability, blue light emission |

It is important to note that while the principles of these reactions are well-established, specific examples of their application to this compound may not be extensively documented in publicly available literature, representing a potential area for future research.

Precursor for Derivatives with Specific Chemical Functionalities

The three chlorine atoms on the central benzene ring of this compound serve as versatile handles for the introduction of a wide range of chemical functionalities through nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.orglibretexts.org The electron-withdrawing nature of the chlorine atoms, although not as activating as nitro groups, facilitates the displacement of these atoms by various nucleophiles, especially under elevated temperatures or with the use of appropriate catalysts.

This allows for the synthesis of derivatives with tailored properties for specific applications. For example, reaction with amines can lead to the formation of triamino-substituted biphenyl derivatives. These compounds can serve as precursors for hole-transporting materials in electronic devices or as building blocks for novel dyes and pigments.

A hypothetical reaction scheme for the amination of this compound is as follows:

Reaction Scheme:

this compound + 3 R₂NH → (R₂N)₃-2-(4-phenylphenyl)benzene + 3 HCl

Reaction may require heat and/or a catalyst.

Similarly, reaction with phenols or thiols can introduce aryloxy or arylthio groups, respectively. These modifications can significantly alter the electronic and photophysical properties of the molecule, as well as its solubility and processability for materials applications. The stepwise substitution of the chlorine atoms, potentially controlled by reaction conditions, could allow for the synthesis of unsymmetrically substituted derivatives with unique properties.

| Functional Group | Reagent Class | Potential Application of Derivative |

| Amino (-NR₂) | Amines | Hole-transport materials, dye synthesis |

| Hydroxy (-OH) | Hydroxides | Precursors for polyesters, ligands for metal complexes |

| Alkoxy (-OR) | Alkoxides/Phenols | Liquid crystals, modification of electronic properties |

| Thiol (-SH) | Thiols | Self-assembled monolayers, nanoparticle functionalization |

| Cyano (-CN) | Cyanide salts | Building blocks for heterocyclic synthesis, electron-accepting materials |

The steric hindrance from the bulky biphenyl group may influence the reactivity of the adjacent chlorine atoms, potentially allowing for regioselective functionalization. The synthesis and characterization of these derivatives would provide a valuable library of compounds for screening in various material science and medicinal chemistry applications.

Q & A

Q. What statistical methods validate experimental reproducibility?

- Validation Protocols :

Perform triplicate experiments to calculate mean ± standard deviation.

Use ANOVA to assess significance of variable effects (e.g., reaction time, temperature).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.